4-[3-(2,5-Dioxopyrrolidin-1-yl)propanamido]benzoic acid
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Overview
Description
4-[3-(2,5-Dioxopyrrolidin-1-yl)propanamido]benzoic acid is a chemical compound that features a pyrrolidine-2,5-dione moiety linked to a benzoic acid derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,5-Dioxopyrrolidin-1-yl)propanamido]benzoic acid typically involves the reaction of 4-aminobenzoic acid with maleic anhydride to form the corresponding maleimide derivative. This intermediate is then reacted with 3-aminopropanoic acid to yield the final product . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-[3-(2,5-Dioxopyrrolidin-1-yl)propanamido]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted benzoic acid derivatives and pyrrolidine-2,5-dione derivatives, which can be further utilized in medicinal chemistry .
Scientific Research Applications
4-[3-(2,5-Dioxopyrrolidin-1-yl)propanamido]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential anticonvulsant and analgesic properties.
Medicine: Research indicates its potential use in developing new therapeutic agents for neurological disorders.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[3-(2,5-Dioxopyrrolidin-1-yl)propanamido]benzoic acid involves the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels. This inhibition reduces neuronal excitability, which is beneficial in treating conditions like epilepsy and chronic pain . The compound’s interaction with these molecular targets and pathways underlies its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide: Similar structure but with a sulfonamide group.
2,5-Dioxopyrrolidin-1-yl 3-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)propanoate: Features a similar pyrrolidine-2,5-dione moiety.
Uniqueness
4-[3-(2,5-Dioxopyrrolidin-1-yl)propanamido]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit calcium channels sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry .
Properties
IUPAC Name |
4-[3-(2,5-dioxopyrrolidin-1-yl)propanoylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c17-11(7-8-16-12(18)5-6-13(16)19)15-10-3-1-9(2-4-10)14(20)21/h1-4H,5-8H2,(H,15,17)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOFHYJJGQSVOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCC(=O)NC2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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